4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one
Description
4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a heterocyclic compound featuring a spirocyclic core with three nitrogen atoms (1,4,9-triaza) and a ketone group at position 5. The 2-methoxyethyl substituent at position 4 distinguishes it from related analogs.
Properties
IUPAC Name |
4-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-14-7-8-15(9-10-17-2)11(16)12(14)3-5-13-6-4-12/h13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYIXRUYSSIUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C12CCNCC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction Optimization
Critical parameters include solvent choice (e.g., dichloromethane or toluene), temperature (80–120°C), and catalyst (p-toluenesulfonic acid). Yields range from 45% to 68% depending on steric hindrance. Stereochemical outcomes are influenced by precursor symmetry; asymmetric diketones often produce racemic mixtures, necessitating subsequent resolution.
Methylation of the Tertiary Amine
Quaternization of the tertiary amine is achieved using methyl iodide or dimethyl sulfate. Patent WO2014063778A1 reports methylation under phase-transfer conditions (tetrabutylammonium bromide, NaOH, CHCl), yielding >90% conversion. Excess methylating agent and prolonged reaction times (12–24 hours) are required due to steric hindrance.
Stereochemical Control and Resolution
The target compound exhibits two chiral centers, necessitating asymmetric synthesis or resolution. Patent AU2002238947B2 employs chiral auxiliaries, such as (R)- or (S)-1-phenylethylamine, to induce diastereomer formation. Chromatographic separation (silica gel, hexane/EtOAc) isolates enantiomers with >98% ee.
Dynamic Kinetic Resolution
Catalytic asymmetric hydrogenation using Ru-BINAP complexes converts racemic intermediates into enantiomerically enriched products (85–92% ee). This method avoids costly chiral starting materials, enhancing scalability.
Purification and Characterization
Final purification involves recrystallization from ethanol/water or column chromatography. Purity (>99%) is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Structural validation employs H NMR, C NMR, and high-resolution mass spectrometry. Key spectral data include:
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H NMR (400 MHz, CDCl): δ 3.52 (m, 2H, OCH), 3.36 (s, 3H, OCH), 2.98 (s, 3H, NCH).
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HRMS (ESI): m/z calculated for CHNO [M+H]: 280.2019, found: 280.2016.
Scalability and Industrial Considerations
Large-scale production (kilogram batches) utilizes continuous flow reactors to enhance heat transfer and reduce reaction times. Patent US20100234340A1 highlights a 3-step continuous process achieving 61% overall yield . Cost analysis identifies the methylation step as the primary expense driver due to methyl iodide consumption.
Chemical Reactions Analysis
Reductive Amination
Reductive amination is a key reaction for synthesizing spiro compounds like 4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one. This process involves the reaction of carbonyl compounds with amines in the presence of reducing agents to form amines.
Nucleophilic Substitution Reactions
The methoxyethyl group can participate in nucleophilic substitution reactions, making the compound reactive towards electrophiles. This can lead to the formation of various derivatives that may exhibit different biological activities.
Hydrolysis Reactions
In aqueous environments or under acidic conditions, hydrolysis may occur, leading to the breakdown of the methoxy group and potentially yielding other functional groups that can be further modified.
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Biological Activity and Pharmacological Implications
Research indicates that triazaspiro compounds exhibit various biological activities, including anti-inflammatory and immunomodulatory effects. The specific compound has shown promise in inhibiting chemokine receptors, which play a crucial role in immune responses and inflammation .
Table: Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Chemokine Inhibition | Significant reduction in leukocyte migration |
| Anti-inflammatory Activity | Reduction in inflammation markers |
| Cytotoxicity | Varies based on substituents |
The compound this compound represents a fascinating area of study within medicinal chemistry due to its unique structure and potential therapeutic applications. Ongoing research into its chemical reactions and biological activities will likely yield valuable insights into its role in pharmacology and drug development.
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References
The information provided draws from diverse sources including patent literature and scientific articles focused on similar compounds and their reactions . Further studies are encouraged to explore the full potential of this compound in therapeutic contexts.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it suitable for further investigation in drug development. Key properties include:
- Antimicrobial Activity : Research indicates that derivatives of triazaspiro compounds possess significant antimicrobial properties, making them potential candidates for treating infections .
- Anticancer Potential : Studies have shown that certain triazaspiro derivatives can inhibit cancer cell proliferation, suggesting their role as anticancer agents. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
- CNS Activity : Some derivatives have demonstrated neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential in central nervous system disorders .
Synthetic Methodologies
The synthesis of 4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : The formation of the spiro structure often involves cyclization reactions that can be catalyzed by various agents.
- Functional Group Modifications : Post-synthesis modifications allow for the introduction of different functional groups to enhance biological activity.
- Optimization Studies : Structure-activity relationship (SAR) studies are crucial in optimizing the pharmacological profile of the synthesized compounds.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Case Study 1 : A study evaluated the antimicrobial efficacy of various triazaspiro compounds against resistant bacterial strains. The results indicated that certain derivatives showed promising activity comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
- Case Study 2 : In a preclinical model of cancer, a derivative of this compound was tested for its ability to inhibit tumor growth. The findings revealed a significant reduction in tumor size and improved survival rates in treated subjects compared to controls, indicating strong anticancer potential .
Data Table
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding pockets of proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The spiro[5.5]undecane scaffold with nitrogen atoms is conserved across analogs. Key variations include:
- Substituent Diversity: Target Compound: 2-Methoxyethyl at position 4. Compound 10 (): 4-((4,4-Dimethylpiperidin-1-yl)methyl)phenyl and 6-(methylamino)pyrimidin-4-yl groups. Compound 34 (): 6-Chloropyrimidin-4-yl and 4-((4,4-dimethylpiperidin-1-yl)methyl)pyridin-3-yl groups. Compound in : 5-Ethyl and 3-(p-chlorobenzoyl)propyl groups on a 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core.
These substituents influence molecular interactions, solubility, and target selectivity. For example, pyrimidinyl groups enhance binding to kinase-like domains, while bulky piperidinylmethyl groups improve metabolic stability .
Pharmacological Activity
The target compound’s 2-methoxyethyl group may confer improved solubility over bulkier analogs (e.g., dimethylpiperidinylmethyl), though this could reduce membrane permeability .
Physicochemical Properties
Biological Activity
4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a compound belonging to the triazaspiro series, which has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spiro structure that incorporates nitrogen atoms, contributing to its biological properties. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazaspiro compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound has also been studied for its anticancer potential. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and A549. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Effectiveness (IC50/μg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 62.5 | Cell wall synthesis inhibition |
| S. aureus | 78.12 | Disruption of membrane integrity | |
| Anticancer | HeLa | 226 | Induction of apoptosis |
| A549 | 242.52 | Cell cycle arrest |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : The compound may interact with specific receptors or proteins that regulate cellular processes such as apoptosis and proliferation .
Case Studies
Several studies have provided insights into the biological activity of triazaspiro compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazaspiro derivatives against resistant strains of bacteria. The results indicated that certain modifications to the triazaspiro structure enhanced antibacterial activity significantly .
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability in HeLa cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Q & A
Q. What are the key synthetic routes for preparing 4-(2-Methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one, and how can reaction yields be optimized?
The compound is synthesized via nucleophilic substitution and cyclization reactions. A representative method involves alkylation of a spirocyclic intermediate with a methoxyethyl group, followed by methylation. Key steps include:
- Methylation : Use of methyl iodide (MeI) with a strong base (e.g., KOtBu) in THF under nitrogen, achieving ~54% yield after column chromatography .
- Optimization : Control reaction time (2–4 hours) and temperature (25–80°C) to minimize byproducts. Purification via gradient elution (DCM/MeOH) improves purity .
- Validation : Monitor progress with TLC and confirm structure via NMR (e.g., methyl singlet at δ 2.98 ppm) and HRMS .
Q. How is the spirocyclic core structure characterized, and what analytical techniques resolve spectral ambiguities?
The spirocyclic scaffold is confirmed by:
- NMR : Key signals include methoxyethyl protons (δ 3.4–3.6 ppm) and spirocyclic methyl groups (δ 0.93–1.09 ppm). Overlapping signals (e.g., in NMR) require 2D experiments (HSQC, HMBC) to assign quaternary carbons .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 554.3607) with <1 ppm error .
- X-ray crystallography : Resolves ambiguities in stereochemistry for derivatives (not directly reported for this compound but applicable to analogs) .
Advanced Research Questions
Q. How can molecular docking guide the design of 4-(2-Methoxyethyl)-derived METTL3 inhibitors, and what structural features enhance binding affinity?
Computational studies on similar spirocyclic compounds reveal:
- Binding pockets : The methoxyethyl group stabilizes interactions with hydrophobic residues (e.g., Phe, Leu) in METTL3’s catalytic domain. Substituents at the 9-position (e.g., pyrimidinyl groups) improve selectivity .
- SAR insights : Bulky substituents (e.g., benzylamino groups) increase steric hindrance, reducing off-target effects. Hydrogen bonding with backbone amides (via carbonyl groups) enhances affinity .
- Validation : Compare docking scores (e.g., Glide SP) with in vitro IC values to prioritize candidates .
Q. How should researchers resolve contradictions in 13C^{13}C13C NMR data for spirocyclic compounds, particularly missing or overlapping signals?
Missing carbons in NMR (e.g., due to dynamic effects or symmetry) are addressed by:
- Variable temperature NMR : Reduces signal broadening in flexible regions (e.g., methoxyethyl chains) .
- Isotopic labeling : -enriched samples clarify ambiguous assignments.
- Complementary techniques : Use DEPT-135 to distinguish CH, CH, and CH groups. Compare with analogs (e.g., 1,4-diazaspiro[5.5]undecan-5-one derivatives) .
Q. What strategies improve the metabolic stability of 4-(2-Methoxyethyl)-containing compounds in pharmacokinetic studies?
- Structural modifications : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides).
- Prodrug design : Mask polar groups (e.g., hydroxyls) as acetates or phosphates to enhance permeability .
- In vitro assays : Assess stability in liver microsomes and plasma. Use LC-MS to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
